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L-ALLO-ISOLEUCINE (13C6,D10,15N) -

L-ALLO-ISOLEUCINE (13C6,D10,15N)

Catalog Number: EVT-252681
CAS Number:
Molecular Formula:
Molecular Weight: 148.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Alloisoleucine is a non-proteinogenic amino acid that is an isomer of L-Isoleucine, differing in the configuration at the second carbon atom. It is classified as an α-amino acid, which means it contains both an amino group and a carboxylic acid group. L-Alloisoleucine is not commonly found in proteins and has limited biological roles compared to its isomer, L-Isoleucine. The compound can be synthesized from L-Isoleucine through various chemical methods, which will be discussed in detail.

Source and Classification

L-Alloisoleucine can be derived from L-Isoleucine, which is one of the essential amino acids required for human nutrition. It is classified under the category of branched-chain amino acids, which also includes L-Leucine and L-Valine. The structural difference between L-Alloisoleucine and L-Isoleucine stems from the stereochemistry at the second carbon (C-2), where L-Alloisoleucine has a different spatial arrangement of atoms.

Synthesis Analysis

Methods

Several methods have been developed for synthesizing L-Alloisoleucine from L-Isoleucine:

  1. Stereospecific Inversion: One method involves the stereospecific inversion of the configuration at C-2 of L-Isoleucine. This process typically requires specific reagents and conditions to achieve the desired stereochemical outcome .
  2. Acetylation and Epimerization: Another approach involves acetylating L-Isoleucine, which leads to epimerization at C-2, producing a mixture of L-Isoleucine and D-Alloisoleucine. This mixture can then be resolved enzymatically, often using enzymes such as hog kidney acylase .
  3. Hydantoin Method: A more advanced method involves converting L-Isoleucine into its corresponding hydantoin derivative, followed by stereoselective hydrolysis using D-hydantoinase to yield D-Alloisoleucine with high optical purity .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and the use of inert solvents to prevent unwanted side reactions. High-performance liquid chromatography (HPLC) is commonly employed to monitor reaction progress and purity of the synthesized compounds.

Molecular Structure Analysis

Structure

L-Alloisoleucine has a molecular formula of C₆H₁₃N₂O₂. Its structure features a branched-chain configuration typical of branched-chain amino acids:

  • Chemical Structure:
H2NC(CH3)(C(COOH)NH2)COOH\text{H}_2N-\text{C}(\text{CH}_3)(\text{C}(\text{COOH})-\text{NH}_2)-\text{COOH}

The stereochemistry at C-2 distinguishes it from L-Isoleucine.

Data

  • Molecular Weight: Approximately 129.17 g/mol.
  • Melting Point: Not well-defined due to its nature as a non-proteinogenic amino acid.
  • Solubility: Soluble in water and polar solvents.
Chemical Reactions Analysis

L-Alloisoleucine can participate in various chemical reactions typical of amino acids:

  1. Peptide Bond Formation: Like other amino acids, it can react with carboxylic acids or other amino acids to form peptide bonds.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield amines.
  3. Epimerization: The compound can revert to or interconvert with its isomeric forms under specific catalytic conditions.
Mechanism of Action

The formation of L-Alloisoleucine from L-Isoleucine primarily involves enzymatic processes that facilitate stereochemical inversion or epimerization. For example, during enzymatic hydrolysis of hydantoins, D-hydantoinase catalyzes the conversion while allowing for simultaneous epimerization at C-5 of the hydantoin precursor . This process ensures high yields and optical purity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Odor: Odorless.
  • Taste: Bitter taste common to many amino acids.

Chemical Properties

  • pKa Values: The pKa values for the carboxylic acid groups are typically around 2.0–2.5, while the pKa for the amino group is around 9–10.
  • Stability: Stable under standard conditions but sensitive to extreme pH levels and high temperatures.
Applications

L-Alloisoleucine has limited direct applications compared to its more common counterparts but serves significant roles in biochemical research:

  1. Metabolic Studies: It is used in studies examining metabolic pathways involving branched-chain amino acids.
  2. Synthesis Research: Investigated for its potential in synthesizing other compounds or as intermediates in organic synthesis.
  3. Nutritional Studies: Explored for its effects on protein metabolism and potential roles in human nutrition.

Properties

Product Name

L-ALLO-ISOLEUCINE (13C6,D10,15N)

Molecular Weight

148.18

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